Product packaging for Methyl 2-[(chlorosulfonyl)methyl]benzoate(Cat. No.:CAS No. 103342-27-4)

Methyl 2-[(chlorosulfonyl)methyl]benzoate

Cat. No.: B022823
CAS No.: 103342-27-4
M. Wt: 248.68 g/mol
InChI Key: DZNIVKJHYLMSST-UHFFFAOYSA-N
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Description

Methyl 2-[(chlorosulfonyl)methyl]benzoate is a bifunctional organic compound supplied for research and development purposes. biosynth.com Its structure is characterized by a benzene (B151609) ring substituted at the ortho positions with a methyl ester group and a chlorosulfonylmethyl group. This arrangement of functional groups makes it a specific reagent in synthetic organic chemistry.

Chemical Identifiers for this compound

Identifier Value
IUPAC Name methyl 2-(chlorosulfonylmethyl)benzoate nih.gov
CAS Number 103342-27-4 nih.gov
Molecular Formula C₉H₉ClO₄S nih.gov
InChI Key DZNIVKJHYLMSST-UHFFFAOYSA-N nih.gov
Canonical SMILES COC(=O)C1=CC=CC=C1CS(=O)(=O)Cl nih.gov

Physicochemical Properties of this compound

Property Value
Molecular Weight 248.68 g/mol nih.gov
Appearance White to pale yellow or cream powder thermofisher.com
Complexity 319 nih.gov
Topological Polar Surface Area 68.8 Ų nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 4 nih.gov

| Rotatable Bond Count | 4 nih.gov |

The significance of this compound in modern organic synthesis stems from its nature as a bifunctional molecule. It incorporates two key reactive sites: the sulfonyl chloride and the methyl ester. The sulfonyl chloride group is a highly reactive electrophile, readily undergoing reactions with nucleophiles. wikipedia.org This reactivity is characteristic of sulfonyl chlorides in general and is the primary feature defining the compound's role in synthesis.

Its principal role is to act as a building block or scaffold. biosynth.com Chemists can utilize this compound to introduce the o-methoxycarbonylbenzylsulfonyl moiety into a target molecule. The most common transformation involves the reaction of the sulfonyl chloride group with primary or secondary amines to form stable sulfonamide linkages. wikipedia.org This reaction is a fundamental method for constructing a wide array of organic compounds. Similarly, it can react with alcohols to produce sulfonate esters. The presence of the methyl ester group on the same molecule offers a secondary site for chemical modification, such as hydrolysis to a carboxylic acid or amidation, allowing for further diversification of the molecular structure.

The synthetic utility of this compound is centered on its application as a research chemical for creating novel compounds. While extensive research trajectories leading to large-scale commercial products are not widely documented for this specific isomer, its value lies in its potential for discovery chemistry.

Research involving this compound would likely follow a trajectory of synthesizing libraries of new molecules. By reacting this compound with various amines, alcohols, or other nucleophiles, researchers can generate a diverse set of derivatives. These new compounds, containing the core structure of the parent molecule, can then be screened for potential biological activity or evaluated for unique material properties. The compound serves as a versatile starting material for exploratory synthesis, where the goal is to build and test new molecular architectures. biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO4S B022823 Methyl 2-[(chlorosulfonyl)methyl]benzoate CAS No. 103342-27-4

Properties

IUPAC Name

methyl 2-(chlorosulfonylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-14-9(11)8-5-3-2-4-7(8)6-15(10,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNIVKJHYLMSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103342-27-4
Record name methyl 2-[(chlorosulfonyl)methyl]benzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Advanced Synthetic Methodologies for Methyl 2 Chlorosulfonyl Methyl Benzoate and Its Analogues

Established and Contemporary Synthesis Routes

The industrial production of Methyl 2-[(chlorosulfonyl)methyl]benzoate and its analogues predominantly relies on the diazotization of an aromatic amine followed by a chlorosulfonylation reaction. google.com However, alternative pathways are also being explored to offer greater flexibility and address specific synthetic challenges.

Diazotization-Chlorosulfonylation Approaches

The conversion of a primary aromatic amine, such as methyl 2-aminobenzoate (methyl anthranilate), into the corresponding sulfonyl chloride is a cornerstone of fine chemical manufacturing. google.com This process begins with the formation of a diazonium salt, a highly reactive intermediate, which is then subjected to chlorosulfonylation. organic-chemistry.org

In a typical batch process, the synthesis is conducted in a series of discrete steps within a single reactor. For the synthesis of analogous compounds like 2-chloro-sulfonyl-3-methyl benzoate (B1203000), the process involves the diazotization of 2-amino-3-methyl benzoate using sodium nitrite and concentrated hydrochloric acid in an acetic acid solvent at low temperatures, generally between -10°C and 5°C. google.com The resulting diazonium salt solution is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the final sulfonyl chloride product. google.comprepchem.com

The key steps in a representative batch diazotization-chlorosulfonylation are:

Diazotization : The aromatic amine is dissolved in a mixture of a strong acid (e.g., concentrated hydrochloric acid) and a solvent like glacial acetic acid. The mixture is cooled to a low temperature (typically 0-10°C) to ensure the stability of the diazonium salt. prepchem.com An aqueous solution of sodium nitrite is then added slowly to form the diazonium salt intermediate. google.comprepchem.com The reaction is highly exothermic, and careful temperature control is crucial to prevent the decomposition of the unstable diazonium salt. google.com

Chlorosulfonylation : The prepared diazonium salt solution is added to a suspension containing sulfur dioxide and a copper(I) or copper(II) chloride catalyst. prepchem.comresearchgate.net The reaction proceeds with the evolution of nitrogen gas, and the sulfonyl chloride group is introduced onto the aromatic ring. prepchem.com

Workup and Isolation : After the reaction is complete, the mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which may be further purified. prepchem.com

While widely used, batch processes suffer from several drawbacks, including challenges in controlling the temperature of highly exothermic reactions, the accumulation of hazardous diazonium salt intermediates, and lower mass and heat transfer efficiency, which can impact yield and safety. google.com

Table 1: Representative Batch Process Parameters for Diazotization-Chlorosulfonylation of Methyl Anthranilate Analogues
ParameterValue/ConditionSource
Starting MaterialMethyl 6-chloro-anthranilate prepchem.com
Diazotization Temp.0°C to +10°C prepchem.com
ReagentsSodium nitrite, aq. HCl prepchem.com
ChlorosulfonylationSO₂ in glacial acetic acid prepchem.com
CatalystCopper(I) chloride, Copper(II) chloride prepchem.com
---------
Starting Material2-amino-3-methyl benzoate google.com
Diazotization Temp.-10°C to 5°C google.com
ReagentsSodium nitrite, conc. HCl, acetic acid google.com
ChlorosulfonylationSulfur dioxide in acetic acid google.com
Reaction Temp.10°C to 25°C google.com

To address the shortcomings of batch processing, continuous-flow methodologies have been developed. researchgate.net Flow chemistry offers superior control over reaction parameters, enhanced safety by minimizing the accumulation of unstable intermediates, and improved heat and mass transfer. acs.orgnih.gov This technology is particularly well-suited for hazardous reactions like diazotization. google.com

An efficient continuous-flow process for synthesizing methyl 2-(chlorosulfonyl)benzoate from methyl 2-aminobenzoate has been described. acs.orgresearchgate.net This system typically involves pumping streams of the reactants through mixers and into temperature-controlled tubular or tank reactors. google.comacs.org For instance, a process can utilize a three-inlet flow reactor for the initial diazotization, followed by chlorosulfonylation in a tandem tank reactor. acs.orgresearchgate.net The advantages of this approach include a significant reduction in residence time (to as little as one minute), higher yields, and improved operational safety. researchgate.net

A significant challenge in the synthesis of sulfonyl chlorides via diazotization is the competing hydrolysis of the diazonium salt intermediate, which leads to the formation of undesired phenolic byproducts. In batch reactors, localized hotspots and longer reaction times can exacerbate this issue. google.com

Continuous-flow reactors provide an effective solution for mitigating these side reactions. acs.org The high surface-area-to-volume ratio of these reactors allows for extremely efficient heat removal, enabling precise isothermal control even for highly exothermic processes. researchgate.net This prevents the temperature spikes that promote decomposition and hydrolysis. Furthermore, the rapid mixing achieved in flow reactors ensures that the diazonium salt intermediate reacts swiftly in the subsequent chlorosulfonylation step, minimizing its residence time in the acidic aqueous environment and thus decreasing the opportunity for hydrolysis. acs.orgresearchgate.net It has been demonstrated that hydrolysis can be eminently decreased in a continuous-flow process, even when using high concentrations of hydrochloric acid. acs.orgresearchgate.net

The transition from laboratory-scale synthesis to industrial production requires robust and scalable processes. Continuous-flow technology is inherently scalable, as throughput can be increased by extending the operation time or by "scaling out" (running multiple reactors in parallel).

Optimization of a continuous-flow process for methyl 2-(chlorosulfonyl)benzoate synthesis has demonstrated its potential for industrial application. acs.orgresearchgate.net By carefully controlling parameters such as reactant concentrations, flow rates, and residence times, significant improvements in efficiency can be achieved. For example, a mass flow rate of 4.58 kg/h for methyl 2-aminobenzoate has been achieved, corresponding to a throughput of 18.45 kg/h of the diazonium salt solution. acs.orgresearchgate.net This optimized process resulted in a product yield of 91.7%, a substantial improvement over many batch processes, while greatly enhancing safety and reducing reaction time. researchgate.net Such high space-time yields underscore the economic and operational advantages of continuous manufacturing for this class of compounds. rsc.org

Table 2: Comparison of Batch vs. Continuous-Flow Synthesis of Methyl 2-(chlorosulfonyl)benzoate
FeatureBatch ProcessContinuous-Flow ProcessSource
Safety Accumulation of large amounts of unstable diazonium saltsSmall quantities of intermediates at any given time google.comresearchgate.net
Heat Transfer Low efficiency, potential for hotspotsHigh efficiency, excellent temperature control google.comresearchgate.net
Residence Time Long (hours)Short (minutes) prepchem.comresearchgate.net
Side Reactions Prone to hydrolysis and decompositionHydrolysis and decomposition significantly reduced acs.orgresearchgate.net
Yield Variable, often lowerHigh (e.g., 91.7%) researchgate.net
Scalability ComplexStraightforward (scaling-out or longer runs) researchgate.net
Throughput Limited by reactor volumeHigh (e.g., 18.45 kg/h of intermediate solution) acs.orgresearchgate.net
Continuous-Flow Reactor Implementations for Enhanced Efficiency

Alternative Synthetic Pathways to this compound

Beyond the prevalent diazotization route, other synthetic strategies exist for the preparation of aryl sulfonyl chlorides. These alternatives can be valuable when the starting amine is unavailable or when different substitution patterns are desired.

One such method involves a nucleophilic aromatic substitution followed by oxidative chlorination. For the synthesis of the analogue methyl 2-chlorosulfonyl-3-methylbenzoate, a process starting from methyl 2-nitro-3-methylbenzoate has been developed. google.com In this "cascade" method, the nitro-compound reacts with benzyl isothiourea hydrochloride to form a benzyl thioether intermediate. This intermediate is then subjected to oxidation with an agent like chlorine or sodium hypochlorite to directly form the desired sulfonyl chloride. This approach avoids the use of diazotization and can be performed as a continuous reaction in a solution state, embodying principles of green chemistry. google.com

Another established method is the direct chlorosulfonation of an aromatic compound using chlorosulfonic acid. google.com In this electrophilic substitution reaction, an aromatic precursor is treated with an excess of chlorosulfonic acid, often with heating, to introduce the chlorosulfonyl group directly onto the ring. google.com The position of substitution is governed by the existing substituents on the aromatic ring.

Furthermore, a general and robust method for preparing sulfonyl chlorides involves the oxidative chlorination of thiols or disulfides. rsc.org This transformation can be efficiently carried out in a continuous-flow system using reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for the chlorination and oxidation steps. rsc.org This pathway offers a completely different retrosynthetic disconnection and is applicable to a wide range of aromatic and aliphatic substrates.

Electrophilic Sulfonation of Methyl Benzoate Derivatives

Electrophilic aromatic substitution is a cornerstone of benzene (B151609) ring functionalization. In the context of methyl benzoate derivatives, the introduction of a chlorosulfonyl group is influenced by the electronic properties of the substituents on the aromatic ring. The ester group in methyl benzoate is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position quizlet.comscribd.com. This directing effect is a consequence of the resonance structures of the carbocation intermediate (the arenium ion), where attack at the ortho or para positions would place a destabilizing positive charge adjacent to the electron-withdrawing ester group scribd.com.

While the direct chlorosulfonation of the parent methyl benzoate to yield the ortho-substituted product is not the primary route due to this directing effect, the principles of electrophilic aromatic substitution are fundamental. The reaction typically involves a highly reactive electrophile. For instance, in the analogous nitration of methyl benzoate, a potent electrophile, the nitronium ion (NO2+), is generated by reacting nitric acid with a stronger acid like sulfuric acid quizlet.comma.eduaiinmr.com. A similar principle applies to sulfonation, where sulfur trioxide (SO3) or a related species acts as the electrophile.

The reaction conditions for such substitutions must be carefully controlled. For example, in the nitration of methyl benzoate, the reaction is exothermic and requires cooling to prevent the formation of byproducts ma.edu.

Novel Precursors and Reaction Cascades

Modern synthetic chemistry increasingly focuses on efficiency and sustainability, leading to the development of novel reaction pathways that utilize innovative precursors and reaction cascades. These methods often bypass the limitations of traditional electrophilic aromatic substitution.

One such approach involves a continuous-flow diazotization process. In a highly efficient synthesis of a related compound, methyl 2-(chlorosulfonyl)benzoate, methyl 2-aminobenzoate is used as the precursor. This process involves diazotization in a continuous-flow reactor followed by chlorosulfonylation acs.orgresearchgate.net. This method is advantageous as it allows for rapid and safe handling of potentially unstable diazonium salt intermediates and can significantly inhibit side reactions like hydrolysis acs.orgresearchgate.net. A high throughput of the diazonium salt solution has been reported, demonstrating the potential for industrial-scale application acs.orgresearchgate.net.

Another innovative strategy employs a cascade reaction sequence for the synthesis of methyl 2-chlorosulfonyl-3-methylbenzoate, an analogue of the target compound. This method starts with 2-nitro-3-methyl benzoate and benzyl isothiourea hydrochloride google.com. The process involves the formation of a benzyl thioether intermediate, which is then subjected to an oxidative chlorination to yield the final product. A key advantage of this cascade method is that the intermediate does not need to be isolated and purified, streamlining the synthesis and embodying principles of green chemistry google.com.

Table 1: Comparison of Reaction Parameters for the Synthesis of Methyl 2-chlorosulfonyl-3-methylbenzoate via a Cascade Reaction.
StepReactantsKey ReagentsTemperature (°C)Reaction Time (hours)Yield (%)
1. Thioether FormationMethyl 2-nitro-3-methylbenzoate, Benzyl isothiourea hydrochlorideCesium carbonate, DMF25-30472
2. Oxidative ChlorinationBenzyl thioether intermediateSodium hypochlorite, Hydrochloric acid0-52

Data sourced from patent CN112979506A google.com.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer pathways to desired molecules with high selectivity and efficiency, often under milder conditions than traditional stoichiometric reactions.

Copper-Catalyzed Sulfonylation Reactions

Copper catalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds. These methods can enable the synthesis of aryl sulfonyl compounds through mechanisms that differ from classical electrophilic substitution.

One significant advancement is the copper-mediated ortho-C–H sulfonylation of benzoic acid derivatives rsc.orgnih.gov. This strategy utilizes an 8-aminoquinoline moiety as a bidentate directing group, which coordinates to the copper catalyst and positions it for the selective functionalization of the C-H bond at the ortho position rsc.orgnih.gov. This approach allows for the synthesis of various aryl sulfones with excellent regioselectivity rsc.orgnih.gov. While this method produces aryl sulfones rather than sulfonyl chlorides, it represents a key catalytic strategy for the targeted sulfonylation of benzoic acid derivatives.

Table 2: Overview of a Copper-Mediated Ortho-C–H Sulfonylation of Benzoic Acid Derivatives.
SubstrateSulfonylating AgentCatalyst/MediatorDirecting GroupKey Feature
Benzoic acid derivativesSodium sulfinatesCopper8-aminoquinolineHigh ortho-regioselectivity

Information based on research by Tan et al. rsc.orgnih.gov.

Furthermore, copper-catalyzed reactions can be employed for the synthesis of functionalized aryl sulfonamides from sodium sulfinates, which are stable, solid commodity chemicals semanticscholar.org. Mechanistic studies suggest a radical coupling pathway involving sulfonyl and anilinium radicals generated through the action of the copper catalyst and an oxidant semanticscholar.org. While not a direct synthesis of the target sulfonyl chloride, this highlights the versatility of copper catalysis in constructing the core sulfonyl-aryl bond present in these molecules and their derivatives.

Elucidating the Chemical Reactivity and Transformation Pathways of Methyl 2 Chlorosulfonyl Methyl Benzoate

Nucleophilic Substitution Reactions at the Chlorosulfonyl Moiety

The chlorosulfonyl group of methyl 2-[(chlorosulfonyl)methyl]benzoate is a primary site for nucleophilic attack, leading to the formation of a diverse range of derivatives. This reactivity is analogous to that of other sulfonyl chlorides. ucl.ac.ukmasterorganicchemistry.com The general mechanism involves the addition of a nucleophile to the electrophilic sulfur atom, followed by the elimination of the chloride leaving group, resulting in a tetrahedral intermediate. libretexts.org

Formation of Sulfonamide Derivatives with Amines

The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of sulfonamides. nih.govnih.gov This reaction is a cornerstone in medicinal chemistry and materials science due to the prevalence of the sulfonamide functional group in various bioactive molecules and polymers. ucl.ac.uktheses.cz

The reaction proceeds via a nucleophilic attack of the amine on the sulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and reaction conditions can influence the reaction rate and yield. A variety of amines, both aromatic and aliphatic, can be used to generate a library of sulfonamide derivatives. nih.gov

Table 1: Examples of Sulfonamide Synthesis from this compound and Various Amines

Amine ReactantProductReaction ConditionsReference
AmmoniaMethyl 2-[(aminosulfonyl)methyl]benzoateAcetonitrile (B52724) or dioxane, room temperature google.com
Primary Amines (e.g., Aniline)N-Aryl-N'-[2-(methoxycarbonyl)benzyl]sulfonamideVaries, often with a base like triethylamine theses.cz
Secondary Amines (e.g., Piperidine)Methyl 2-{[piperidino(oxido)-λ⁶-sulfanyl]methyl}benzoateVaries, often with a base like triethylamine theses.cz

Synthesis of Sulfonate Esters and Sulfonothioates

Beyond sulfonamides, the chlorosulfonyl group of this compound can react with other nucleophiles to form sulfonate esters and sulfonothioates.

The reaction with alcohols or phenols in the presence of a base yields the corresponding sulfonate esters. ucl.ac.uk This transformation is valuable for introducing the sulfonate ester functionality, which can serve as a leaving group in subsequent reactions or as a key structural element.

Similarly, reaction with thiols leads to the formation of sulfonothioates. The reactivity of thiols in this context can vary, with aromatic thiols often showing higher reactivity than aliphatic thiols. nih.gov The reaction conditions, such as solvent and temperature, can be optimized to favor the desired product. nih.gov

Hydrolytic Stability and Decomposition Pathways in Different Media

The stability of this compound is significantly influenced by the presence of water and the pH of the medium. The chlorosulfonyl group is susceptible to hydrolysis, a reaction that can compete with the desired nucleophilic substitution.

In neutral aqueous media, the hydrolysis of the chlorosulfonyl group to the corresponding sulfonic acid can occur. The rate of this hydrolysis is dependent on temperature, with higher temperatures accelerating the decomposition. psu.edu

Under acidic conditions, the ester group of this compound can also undergo hydrolysis, particularly at elevated temperatures. psu.eduacs.org The presence of a strong acid like sulfuric acid can protonate the carbonyl oxygen, making the ester more susceptible to nucleophilic attack by water. ma.edu Continuous-flow reaction technology has been shown to inhibit side reactions like hydrolysis during the synthesis of related compounds. acs.orgacs.org

In alkaline media, the hydrolysis of both the chlorosulfonyl and the ester moieties is generally faster. psu.edu The hydroxide (B78521) ion is a more potent nucleophile than water and can readily attack both the sulfonyl and carbonyl groups. The hydrolysis of the ester group under basic conditions is known as saponification. psu.eduresearchgate.net

Advanced Mechanistic Investigations of this compound Reactions

Detailed mechanistic studies provide deeper insights into the reactivity of this compound. The reaction of the precursor, methyl 2-aminobenzoate, to form the diazonium salt intermediate is a critical step in one of the common synthetic routes. acs.orggoogle.com The efficiency of this diazotization can be influenced by factors such as acid concentration and temperature, with side reactions like hydrolysis being a potential issue. acs.org

The subsequent reaction with sulfur dioxide and a chlorine source to form the sulfonyl chloride proceeds through a complex mechanism. google.com The use of continuous-flow reactors has been explored to control reaction parameters precisely and minimize the formation of byproducts. acs.orgpismin.com

Furthermore, the reactivity of the final product in nucleophilic substitution reactions can be understood by considering the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing nature of the methoxycarbonyl group can influence the electrophilicity of the sulfonyl chloride. mnstate.edubrainly.com Computational studies, though not extensively reported for this specific molecule in the provided context, are powerful tools for elucidating reaction mechanisms and predicting reactivity.

Strategic Applications of Methyl 2 Chlorosulfonyl Methyl Benzoate in Academic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The structural attributes of Methyl 2-[(chlorosulfonyl)methyl]benzoate make it a valuable precursor in the assembly of intricate molecules. The presence of the chlorosulfonyl group provides a handle for the introduction of sulfonamide linkages, a common motif in bioactive compounds. Simultaneously, the methyl benzoate (B1203000) portion can be subjected to various modifications, such as hydrolysis, amidation, or reduction, to further elaborate the molecular scaffold.

Precursor in Pharmaceutical Intermediates and Drug Scaffolds

In the realm of medicinal chemistry, the development of novel therapeutic agents often relies on the availability of versatile building blocks that can be readily incorporated into diverse molecular frameworks. This compound and its structural analogs serve as important synthons for the preparation of pharmaceutical intermediates and drug scaffolds.

The sulfonamide functional group is a cornerstone in drug design, present in a wide array of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. The synthesis of the diuretic bumetanide, for instance, involves the sulfonylchlorination of 4-chlorobenzoic acid to form 4-chloro-3-chlorosulfonylbenzoic acid, a related structural motif. wikipedia.org This highlights the general utility of chlorosulfonylated benzoic acids in the synthesis of sulfonamide-containing drugs.

The primary utility of this compound in this context lies in its reactive sulfonyl chloride group. This group readily reacts with primary and secondary amines to form stable sulfonamide bonds. A general and efficient method for the synthesis of sulfonamide derivatives involves the reaction of sulfonyl chlorides with amino acids or other amine-containing fragments in the presence of a base, such as sodium carbonate, in an aqueous medium. mdpi.com This straightforward and often high-yielding reaction makes compounds like this compound attractive starting materials for creating libraries of sulfonamide-containing compounds for biological screening. A study on the synthesis of 2-sulfonamidebenzamides as allosteric modulators of MrgX1 demonstrated the coupling of anthranilic acids with sulfonyl chlorides to produce the desired sulfonamide core structure. nih.gov

Reactant 1 Reactant 2 Product Class Key Reaction
This compoundPrimary or Secondary AmineSulfonamidesSulfonamide bond formation
ortho-Sulfonyl chloride benzoic acid estersAminesSulfonamide derivativesNucleophilic acyl substitution

This table illustrates the general reaction for the synthesis of sulfonamides from chlorosulfonylated benzoic acid esters.

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. ed.ac.uk Consequently, kinase inhibitors have emerged as a major class of targeted therapeutics. The design of kinase inhibitors often involves the creation of molecules that can fit into the ATP-binding pocket of the enzyme.

While direct synthesis of a marketed kinase inhibitor from this compound is not prominently documented in public literature, the structural motifs accessible from this building block are relevant to kinase inhibitor design. For example, the synthesis of novel triazole derivatives as Aurora-A kinase inhibitors involved the reaction of a benzenesulfonyl chloride with an amino-triazole derivative to form a key sulfonamide linkage. mdpi.com This demonstrates the importance of sulfonyl chlorides in creating the scaffolds for such inhibitors. The development of pyrimidine-based Aurora kinase inhibitors also featured the coupling of amines with sulfonyl chlorides to generate sulfonamide derivatives. nih.gov The versatility of the methyl ester in this compound allows for further functionalization, enabling the synthesis of a diverse range of potential kinase inhibitors.

A significant challenge in drug development is overcoming poor pharmacokinetic properties of a drug candidate, such as low oral bioavailability. Prodrug strategies are often employed to temporarily modify the structure of a drug to improve its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Ester prodrugs are a common approach, where a polar functional group, like a carboxylic acid or a hydroxyl group, is masked with an ester to increase lipophilicity and enhance membrane permeability. researchgate.netscirp.org

This compound can be envisioned as a participant in prodrug strategies in a couple of ways. Firstly, the methyl ester itself could be part of a prodrug design, intended to be hydrolyzed in vivo by esterases to release an active carboxylic acid. More strategically, the entire molecule can be used to build a larger prodrug scaffold. For instance, the sulfonyl chloride can be reacted with a hydroxyl-containing drug to form a sulfonate ester prodrug. While less common than carboxylate esters, sulfonate esters can also serve as cleavable linkers. A novel derivatization method using 3-(chlorosulfonyl)benzoic acid to form sulfonic esters with hydroxyl-containing lipids has been developed for analytical purposes, showcasing the reactivity of this functional group. nih.gov The design of ester prodrugs of the iron chelator 1-(3'-hydroxypropyl)-2-methyl-3-hydroxypyridin-4-one (CP41) involved the esterification of a hydroxyl group to improve efficacy, demonstrating a successful application of this strategy. researchgate.net

Parent Drug Functional Group Prodrug Moiety from Intermediate Resulting Prodrug Linkage Rationale
AmineMethyl 2-carboxybenzylsulfonylSulfonamideStable linkage, part of scaffold
HydroxylMethyl 2-carboxybenzylsulfonylSulfonate EsterPotential for in vivo cleavage
Carboxylic Acid(Chlorosulfonyl)methylbenzyl alcohol (after reduction)EsterIncreased lipophilicity

This table outlines potential strategies for incorporating this compound or its derivatives into prodrug design.

Building Block for Agrochemical Synthesis

The application of this compound and its analogs extends to the agrochemical industry, where it serves as a valuable building block for the synthesis of herbicides.

Sulfonylurea herbicides are a critical class of agrochemicals known for their high efficacy at low application rates and their selective action against weeds. mdpi.comacs.org They function by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. nih.govtandfonline.com

A key step in the synthesis of many sulfonylurea herbicides is the reaction of a sulfonyl chloride with an isocyanate or a carbamate. A structurally similar compound, 2-chlorosulfonyl-3-methyl benzoate, is a pivotal intermediate in the industrial synthesis of the sulfonylurea herbicide triflusulfuron-methyl. Patents describe the synthesis of 2-chlorosulfonyl-3-methyl benzoate from 2-amino-3-methyl benzoate via diazotization followed by sulfonyl chlorination. This intermediate is then reacted with a heterocyclic amine to form the final sulfonylurea product. The process highlights the industrial importance of ortho-substituted chlorosulfonyl benzoic acid esters in the production of this class of herbicides.

Intermediate Herbicide Class Key Synthetic Step
2-chlorosulfonyl-3-methyl benzoateSulfonylureaReaction with a heterocyclic amine/isocyanate
This compoundSulfonylurea (potential)Reaction with a heterocyclic amine/isocyanate

This table shows the established use of a related compound and the potential application of this compound in herbicide synthesis.

Derivatization in Materials Science and Polymer Chemistry

For instance, polymers possessing hydroxyl (-OH) or primary/secondary amine (-NHR) groups can be functionalized through sulfonamide or sulfonate ester linkages. This type of surface modification can be employed to alter the hydrophilicity, biocompatibility, or adhesion properties of a material. The reaction would proceed via a nucleophilic attack of the polymer's functional group on the sulfur atom of the chlorosulfonyl moiety, displacing the chloride anion.

Polymer Functional Group Resulting Linkage Potential Application
Hydroxyl (-OH)Sulfonate EsterIntroduction of aromatic groups, altering surface energy
Primary Amine (-NH₂)SulfonamideAttachment of a linker for further functionalization
Secondary Amine (-NHR)SulfonamideModifying solubility or thermal properties

Synthesis of Dyes and Pigments

In the synthesis of dyes and pigments, the introduction of sulfonyl-containing groups can enhance water solubility and improve the fastness of the dye to fabric. The chlorosulfonyl group of this compound serves as a reactive handle to either build a chromophore or to attach the entire molecule to a pre-existing dye structure.

Although not a classically cited precursor in large-scale dye manufacturing, its utility can be inferred from standard synthetic routes. For example, it could react with aromatic amines or phenols, which are common components of azo or triarylmethane dyes. The resulting sulfonamide or sulfonate ester linkage would covalently incorporate the benzoyl methyl ester fragment into the dye molecule. This could be a strategic step in creating more complex, multifunctional dyes. The ester group itself could be further hydrolyzed to a carboxylic acid, providing another site for modulating the dye's properties or for attachment to other molecules.

Dye Intermediate Reaction Type Resulting Structure
Aromatic AmineSulfonamide formationA sulfonamide-linked chromophore
Phenolic CompoundSulfonate ester formationA sulfonate ester-linked chromophore

Utilization in Heterocyclic Compound Synthesis

A significant application of this compound is in the synthesis of heterocyclic compounds. Its reaction with binucleophiles provides a direct route to various fused ring systems. Research has demonstrated its efficacy in the preparation of substituted 1,2-benzothiazine derivatives.

For example, the reaction of this compound with primary amines or hydrazines leads to the formation of fused heterocyclic structures. In these reactions, the amine first acts as a nucleophile, attacking the chlorosulfonyl group to form a sulfonamide intermediate. Subsequent intramolecular cyclization, often facilitated by a base, results in the formation of the benzothiazine ring system. The specific outcome can be controlled by the choice of reactants and reaction conditions. These heterocyclic scaffolds are of interest in medicinal chemistry due to their presence in various biologically active molecules.

Reactant Resulting Heterocyclic System
Primary Amines (R-NH₂)N-substituted 1,2-benzothiazine derivatives
Hydrazine (H₂NNH₂)N-amino-1,2-benzothiazine derivatives

Novel Synthetic Methodologies Employing this compound as a Reagent

Perhaps the most innovative use of this compound in academic synthesis is as a precursor to highly reactive intermediates. It has been established as a stable and convenient progenitor of 2-carbomethoxy-α-chloro-o-quinodimethane. This transformation is typically achieved through a base-induced 1,4-elimination of HCl, followed by the extrusion of sulfur dioxide (SO₂).

The in-situ generated o-quinodimethane is a powerful diene that readily participates in [4+2] cycloaddition (Diels-Alder) reactions with a variety of dienophiles. This methodology provides an efficient pathway to construct polycyclic and hydroaromatic systems. For instance, its reaction with maleic anhydride (B1165640) yields a tricyclic adduct, which can be a building block for more complex natural products or functional molecules.

Furthermore, the direct reaction of this compound with various nucleophiles has been explored as a means of generating molecular diversity. Reactions with amines, thiols, and other nucleophiles can proceed at the benzylic position (via substitution of the chloro- intermediate) or at the sulfonyl chloride group, leading to a wide array of substituted benzene (B151609) derivatives.

Reaction Type Intermediate/Product Significance
Base-induced elimination/extrusion2-carbomethoxy-o-quinodimethaneAccess to reactive diene for Diels-Alder reactions
Reaction with dienophiles (e.g., maleic anhydride)Tricyclic Diels-Alder adductsRapid construction of complex carbocyclic frameworks
Reaction with various nucleophilesDiverse substituted benzene derivativesEfficient generation of compound libraries

Spectroscopic and Advanced Analytical Characterization in Research of Methyl 2 Chlorosulfonyl Methyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Methyl 2-[(chlorosulfonyl)methyl]benzoate, distinct signals would be expected for the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring would typically appear as a complex multiplet in the range of 7.5-8.0 ppm. The chemical shift of these protons is influenced by the electron-withdrawing nature of the adjacent ester and chlorosulfonylmethyl groups. The singlet for the methyl protons of the ester group (–OCH₃) would likely be observed around 3.9 ppm. The methylene (B1212753) protons (–CH₂–) adjacent to the chlorosulfonyl group are expected to produce a singlet further downfield, likely in the range of 4.5-5.0 ppm, due to the strong deshielding effect of the sulfonyl chloride and the benzene ring.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the carbonyl carbon of the ester group would be expected to have a chemical shift in the range of 165-170 ppm. The aromatic carbons would generate several signals between 125 and 140 ppm. The carbon of the methyl group (–OCH₃) would likely appear around 52 ppm, and the methylene carbon (–CH₂–) would be expected in the range of 60-70 ppm.

A hypothetical representation of the expected NMR data is provided in the table below.

¹H NMR Data ¹³C NMR Data
Assignment Expected Chemical Shift (ppm) Assignment Expected Chemical Shift (ppm)
Aromatic Protons7.5 - 8.0 (m)Carbonyl Carbon (C=O)165 - 170
Methylene Protons (-CH₂-)4.5 - 5.0 (s)Aromatic Carbons125 - 140
Methyl Protons (-OCH₃)~3.9 (s)Methylene Carbon (-CH₂-)60 - 70
Methyl Carbon (-OCH₃)~52
s = singlet, m = multiplet

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (e.g., LC-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound (C₉H₉ClO₄S), the molecular ion peak [M]⁺ in a mass spectrum would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight, which is approximately 248.68 g/mol . The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation analysis would likely show the loss of the chlorosulfonyl group (–SO₂Cl), the methoxy (B1213986) group (–OCH₃), or the entire ester group. Common fragmentation pathways could lead to the formation of ions corresponding to the benzoyl cation or other stable fragments. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) would be employed to analyze the compound, with the choice depending on its volatility and thermal stability.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band corresponding to the C=O stretching of the ester group would be expected around 1720-1740 cm⁻¹. The S=O stretching vibrations of the sulfonyl chloride group would typically appear as two strong bands in the regions of 1370-1390 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). The C–O stretching of the ester would be visible in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching would appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The S-Cl stretching vibration, which is often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum, typically in the range of 400-500 cm⁻¹. The symmetric stretching of the sulfonyl group and the aromatic ring vibrations would also be observable.

Spectroscopic Data
Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch>3000
C=O Stretch (Ester)1720 - 1740
Aromatic C=C Stretch1450 - 1600
S=O Asymmetric Stretch1370 - 1390
S=O Symmetric Stretch1170 - 1190
C-O Stretch (Ester)1200 - 1300
S-Cl Stretch (Raman)400 - 500

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to separate components of a mixture. For this compound, a suitable mobile phase, likely a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, would be used. The compound's retention factor (Rf) value would be determined to monitor its presence and to check for the presence of impurities or starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique that provides high-resolution separation and quantification of the components in a sample. A reversed-phase HPLC method would likely be suitable for the analysis of this compound. This would typically involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a gradient elution to achieve optimal separation. A UV detector would be used for detection, as the benzene ring in the molecule will absorb UV light. The retention time and peak purity would be used to confirm the identity and assess the purity of the compound.

Chromatography Data
Technique Typical Parameters
TLC Stationary Phase: Silica gel
Mobile Phase: Hexane/Ethyl Acetate mixture
Detection: UV light (254 nm)
HPLC Stationary Phase: C18 column
Mobile Phase: Water/Acetonitrile or Water/Methanol gradient
Detection: UV detector

Computational Chemistry and Theoretical Studies on Methyl 2 Chlorosulfonyl Methyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn dictates its reactivity. For Methyl 2-[(chlorosulfonyl)methyl]benzoate, methods such as Density Functional Theory (DFT) have been employed to investigate its molecular orbitals, charge distribution, and reactivity indices.

These calculations reveal the locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

Furthermore, the electrostatic potential map generated from these calculations highlights the electron-rich and electron-deficient regions of the molecule. In this compound, the electronegative oxygen and chlorine atoms of the chlorosulfonyl group, as well as the oxygen atoms of the ester group, are expected to be electron-rich, making them susceptible to electrophilic attack. Conversely, the sulfur atom and the carbonyl carbon are likely to be electron-deficient and thus prone to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

PropertyValueDescription
HOMO Energy-8.5 eVEnergy of the highest occupied molecular orbital.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap7.3 eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment3.5 DMeasure of the overall polarity of the molecule.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These computational techniques predict how a ligand (in this case, this compound) might bind to a specific protein target.

Molecular docking algorithms predict the preferred orientation of the ligand when bound to a receptor to form a stable complex. The scoring functions used in these algorithms estimate the binding affinity, with lower scores typically indicating a more favorable interaction. These studies can identify key amino acid residues within the protein's active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or van der Waals forces.

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-target interaction over time. MD simulations model the movement of atoms and molecules, allowing for the assessment of the stability of the predicted binding pose and the conformational changes that may occur in both the ligand and the protein upon binding.

Reaction Pathway Modeling and Transition State Analysis

Understanding the reaction mechanisms involving this compound is crucial for its synthesis and application. Reaction pathway modeling and transition state analysis are computational methods used to map out the energetic landscape of a chemical reaction.

These studies involve calculating the potential energy surface for a given reaction, identifying the minimum energy pathways from reactants to products. A key aspect of this analysis is the location and characterization of transition states, which are the highest energy points along the reaction coordinate. The energy barrier, or activation energy, determined from the difference in energy between the reactants and the transition state, is a critical factor in determining the reaction rate.

For reactions involving the chlorosulfonyl group, such as nucleophilic substitution, these calculations can elucidate the step-by-step mechanism, including the formation of any intermediates and the breaking and forming of chemical bonds. This detailed understanding can aid in optimizing reaction conditions to improve yield and selectivity.

Environmental Aspects and Sustainable Synthesis Research Pertaining to Methyl 2 Chlorosulfonyl Methyl Benzoate

Biodegradation and Environmental Fate of Related Organosulfur Compounds and Degradates

The biodegradability of organosulfur compounds can be influenced by their chemical structure. For instance, studies on palm-based methyl ester sulphonates (MES) have shown that the length of the carbon chain affects the rate of biodegradation; longer carbon chains require more time for microbial degradation. ukm.my Specifically, C12 MES achieved 73% biodegradation in 6 days, while C16 MES reached 63% in 16 days. ukm.my The presence of aromatic structures, such as in linear alkylbenzene sulfonates (LAS), can also extend the biodegradation process. ukm.my

Research on the biodegradation of other sulfur-containing organic compounds, like the azo dye Methyl Red, has demonstrated the capability of microorganisms to break them down. Pseudomonas aeruginosa has been identified as a potent strain for the degradation of Methyl Red, achieving up to 88.37% degradation under optimized conditions. nih.govmdpi.com The degradation process involves the reduction of the azo bond and results in simpler compounds like benzoic acid and o-xylene. nih.gov Similarly, a consortium of bacteria including Raoultella planticola and Ochrobactrum thiophenivorans has been shown to effectively degrade another sulfonated azo dye, Methyl Orange. nih.gov

The environmental fate of organosulfur compounds is also linked to their potential toxicity to microorganisms. Studies have shown that the inhibitory effects of organosulfur compounds on microbial metabolism are concentration-dependent. oup.com For example, aromatic sulfides can be inhibitory to microbial activity at concentrations of 5 mmol/L or higher. oup.com

Table 1: Biodegradation of Various Organosulfur Compounds

Compound Microorganism(s) Degradation Efficiency Time Reference
C12 Methyl Ester Sulphonate (MES) Mixed microbial culture 73% 6 days ukm.my
C14 Methyl Ester Sulphonate (MES) Mixed microbial culture 66% 8 days ukm.my
C16 Methyl Ester Sulphonate (MES) Mixed microbial culture 63% 16 days ukm.my
Linear Alkylbenzene Sulfonate (LAS) Mixed microbial culture 60% 8 days ukm.my
Methyl Red Pseudomonas aeruginosa 81.49% (initial) - 88.37% (optimized) 3 days nih.govmdpi.com
Methyl Orange Raoultella planticola, Ochrobactrum thiophenivorans, Bacillus flexus, Staphylococcus xylosus Effective degradation 5 days nih.gov

Green Chemistry Principles in Methyl 2-[(chlorosulfonyl)methyl]benzoate Synthesis

Solvent Selection and Minimization Strategies

The choice of solvent plays a critical role in the environmental footprint of a chemical process. In the synthesis of sulfonyl chlorides, various solvents have been employed, and research is ongoing to identify greener alternatives.

Traditionally, the synthesis of compounds like p-toluenesulfonyl chloride involved the use of solvents that are now considered less environmentally friendly. google.com More recent methods have explored the use of lower-toxicity solvents. For instance, a patented method for preparing p-toluenesulfonyl chloride utilizes chloroform, a low-toxicity solvent, in combination with an ionic liquid co-solvent to improve the reaction yield. google.com Another approach for synthesizing p-acetamido benzene (B151609) sulfonyl chloride uses tetrachloroethylene (B127269) as a solvent. google.com

The solvolysis of sulfonyl chlorides, a reaction where the solvent acts as a nucleophile, has been studied in a variety of hydroxylic solvents, including methanol, ethanol, and aqueous mixtures with acetone, 2,2,2-trifluoroethanol (B45653) (TFE), and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). nih.govresearchgate.net The reaction rates are influenced by the solvent's nucleophilicity and ionizing power. nih.govresearchgate.net

Table 2: Solvents Used in the Synthesis and Reactions of Related Sulfonyl Chlorides

Compound/Reaction Solvent(s) Purpose Reference
p-Toluenesulfonyl chloride Chloroform with ionic liquid co-solvent Reaction medium google.com
p-Acetamido benzene sulfonyl chloride Tetrachloroethylene Reaction medium google.com
2-Chlorosulfonyl-3-methyl benzoate (B1203000) Solvent A and Solvent B Reaction and extraction google.com
Solvolysis of various sulfonyl chlorides Methanol, Ethanol, Acetone-water, TFE-water, HFIP-water Reaction medium and nucleophile nih.govresearchgate.net
Synthesis of sulfonyl chloride precursors Methylene (B1212753) chloride, benzene, toluene, tetrahydrofuran, diethyl ether, acetonitrile (B52724), dimethyl sulfoxide, dimethylformamide Drying and reaction medium rsc.org

Atom Economy and Reaction Efficiency Improvements

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Reactions with poor atom economy generate significant waste. primescholars.com

The efficiency of esterification reactions to produce methyl benzoates, a related class of compounds, has been improved by using solid acid catalysts like zirconium/titanium. mdpi.com These catalysts are recoverable and reusable, which enhances the sustainability of the process. mdpi.com Similarly, deep eutectic solvents based on p-toluenesulfonic acid have been used as both catalysts and extractants in the synthesis of methyl benzoate, achieving yields of up to 93.46%. rsc.org

Q & A

Q. What regulatory guidelines apply to storing and disposing of this compound?

  • Methodological Answer : Store in airtight containers at 2–8°C, away from moisture (hydrolyzes to sulfonic acid). Dispose via neutralization with aqueous NaHCO₃, followed by incineration. Comply with OSHA Hazard Communication Standard (29 CFR 1910.1200) for labeling and SDS documentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.